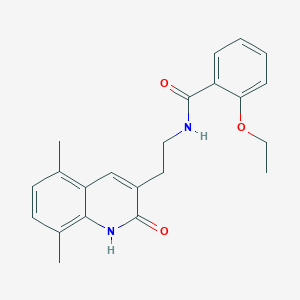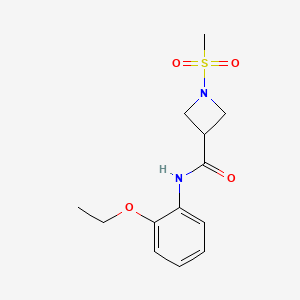![molecular formula C25H21N3O2 B2666247 5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866727-79-9](/img/structure/B2666247.png)
5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound with the molecular formula C25H21N3O2 . It belongs to the class of pyrazoloquinolines, which are known for their diverse chemical properties and potential applications in various fields. The structural complexity of these compounds allows for a wide range of chemical reactions and modifications.
Molecular Structure Analysis
The molecular structure of 5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is complex, with a pyrazoloquinoline core and various substituents. The positive charge of the cation is located on the pyrazole ring, resulting in aromatization of the bonds in the pyrazoloquinoline tricyclic system .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline include a molecular weight of 425.5 g/mol, a computed XLogP3-AA of 4.1, and a topological polar surface area of 58.4 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 and a complexity of 593 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : Innovative methods have been developed for synthesizing quinoline derivatives, demonstrating the compound's significance in drug development and chemical synthesis. For instance, a novel protocol for the "on water" synthesis of complex heterocyclic ortho-quinones showcases the environmental benefits and efficiency of producing quinoline derivatives (Rajesh, Bala, Perumal, & Menéndez, 2011).
Crystal Structure and Molecular Dynamics : The crystal structure and molecular dynamics of quinoline derivatives have been thoroughly investigated, highlighting their potential in drug discovery. Research on the crystal structure, DFT calculations, and docking studies of a novel isoxazolequinoxaline derivative points towards its application in anticancer drugs, emphasizing the structural significance of these compounds (Abad et al., 2021).
Pharmacological Applications
Anticancer Activity : Quinoline derivatives have shown promise in anticancer research. Docking studies predict significant anti-cancer activity against human proteins, suggesting these compounds could lead to new therapeutic agents (Abad et al., 2021).
Antimicrobial and Antioxidant Properties : The antibacterial and antioxidant evaluation of novel pyrazolo[3,4-b]quinoline derivatives indicates some compounds exhibit potent antibacterial and antioxidant activities. This highlights the potential of quinoline derivatives in developing new antimicrobial agents (Jayanna, Vagdevi, Dharshan, & Kekuda, 2013).
Chemical Properties and Interactions
Electrochemical Studies : Comparative electrochemical studies of quinoline derivatives have been conducted to understand their kinetic and thermodynamic parameters, showcasing the complex electrochemical behavior of these compounds and their potential in various applications (Rupar, Aleksić, Nikolić, & Popović-Nikolić, 2018).
Molecular Dynamics and Energy Frameworks : Investigations into the molecular dynamics, Hirshfeld surface analysis, and energy frameworks of quinoline derivatives offer insights into their stability and interaction energies, which are crucial for designing compounds with specific properties (Abad et al., 2021).
Propiedades
IUPAC Name |
5-benzyl-7,8-dimethoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-29-22-13-19-21(14-23(22)30-2)28(15-17-9-5-3-6-10-17)16-20-24(26-27-25(19)20)18-11-7-4-8-12-18/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPOHLHCSFIWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=CC=C4)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

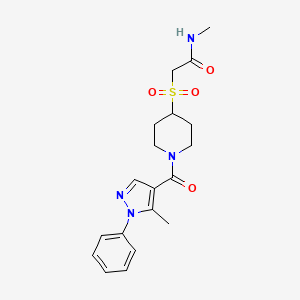
![methyl 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate](/img/structure/B2666166.png)
![3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2666168.png)
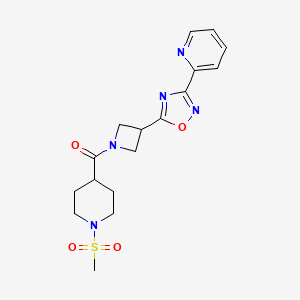

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride](/img/no-structure.png)
![3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666178.png)

![Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2666180.png)
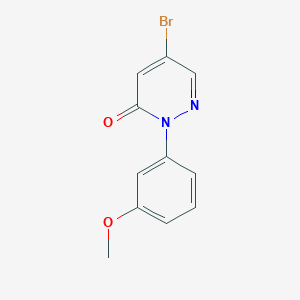
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2666184.png)
